4-(N,N-dibutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
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Overview
Description
4-(N,N-dibutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a useful research compound. Its molecular formula is C28H33N3O4S and its molecular weight is 507.65. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research on compounds related to "4-(N,N-dibutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide" often focuses on developing novel synthetic routes or improving the efficiency and selectivity of chemical reactions. For instance, studies have explored the parallel synthesis of 1,2,4-oxadiazoles using 1,1'-carbonyldiimidazole (CDI) as a reagent for both the formation and cyclodehydration of O-acyl benzamidoximes, highlighting the utility of CDI in facilitating parallel purification of oxadiazole products through simple liquid-liquid extraction and filtration (Deegan et al., 1999).
Materials Science and Polymer Chemistry
In materials science, the synthesis of well-defined aromatic polyamides and block copolymers containing aramide with low polydispersity has been reported. This research involves the polymerization of specific benzoyl derivatives to yield polymers with controlled molecular weight and polydispersity, demonstrating the application of these compounds in the development of new materials with specific structural and functional properties (Yokozawa et al., 2002).
Pharmacology and Drug Discovery
Compounds structurally related to "this compound" have been evaluated for their potential pharmacological activities. For example, derivatives have been synthesized and assessed for their anti-inflammatory activities, with some compounds showing promising results compared to non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their potential in drug discovery and development (Kalsi et al., 1990).
Chemical Biology
In chemical biology, the exploration of supramolecular structures of micelles and cyclodextrins on the fluorescence emission of local anesthetics has been studied. This research provides insights into how association complexes with supramolecular structures can dramatically increase the fluorescence emission of certain derivatives dissolved in pseudo-micellar phases or included into cyclodextrin cavities, offering potential applications in sensing and molecular recognition (Iglesias, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (P42336) . This enzyme plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a Michael Acceptor , undergoing an addition and elimination reaction at the LYS-802 site of the target enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in the downstream cellular processes .
Biochemical Pathways
The inhibition of the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. Disruption of this pathway can lead to altered cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cellular context. Generally, inhibition of the target enzyme could lead to decreased cell proliferation and survival, given the enzyme’s role in these processes .
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O4S/c1-4-7-18-30(19-8-5-2)36(34,35)21-14-12-20(13-15-21)27(32)29-24-16-17-25-26-22(24)10-9-11-23(26)28(33)31(25)6-3/h9-17H,4-8,18-19H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKDLPVADSNTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CC=C4C3=C(C=C2)N(C4=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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